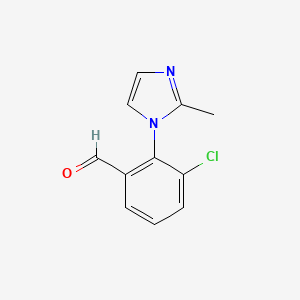
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro substituent at the third position and a 2-methyl-1H-imidazol-1-yl group at the second position of the benzaldehyde ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The imidazole ring is then substituted onto the benzaldehyde ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
2-Methyl-1H-imidazole-4-carbaldehyde: Similar imidazole ring but different substitution pattern on the benzaldehyde ring.
Uniqueness
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both a chloro substituent and a 2-methyl-1H-imidazol-1-yl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-5-6-14(8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
CQIMFXSZELZELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


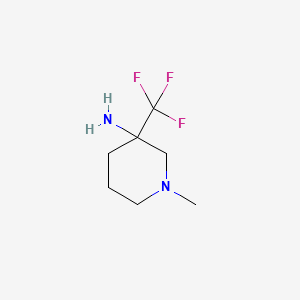
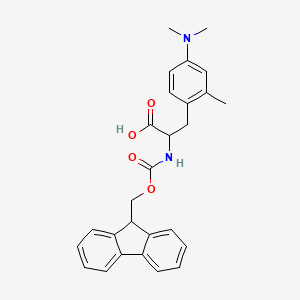
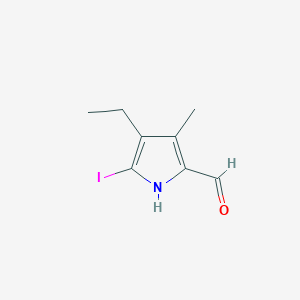
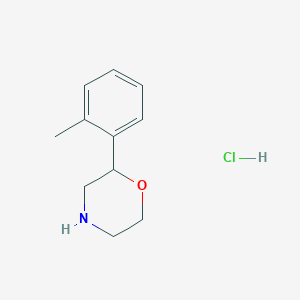
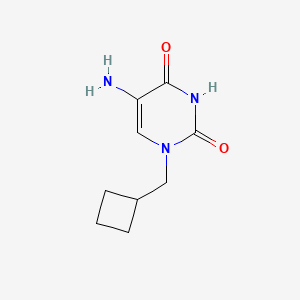
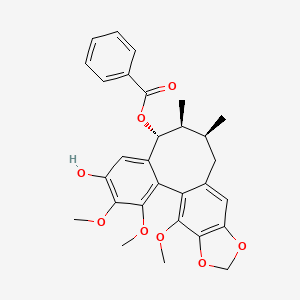
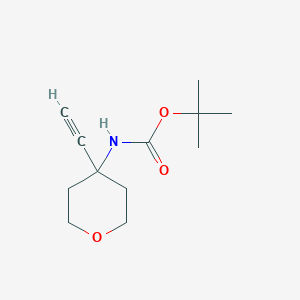
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)


![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
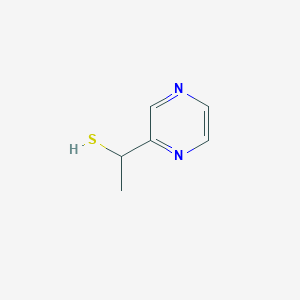
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
amine](/img/structure/B15239180.png)
